molecular formula C16H16ClNOS3 B11177657 2-chloro-1-(4,4,8-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)propan-1-one

2-chloro-1-(4,4,8-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)propan-1-one

Cat. No.: B11177657
M. Wt: 370.0 g/mol
InChI Key: LLQZARSNJQMAPL-UHFFFAOYSA-N
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Description

2-chloro-1-(4,4,8-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)propan-1-one is a complex organic compound that features a quinoline core structure with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-(4,4,8-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)propan-1-one typically involves multiple steps. One common approach is to start with the quinoline core and introduce the necessary substituents through a series of reactions. These reactions may include chlorination, alkylation, and thiolation under controlled conditions. Specific reagents and catalysts are used to achieve the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-(4,4,8-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one substituent with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while substitution reactions may introduce various alkyl or aryl groups.

Scientific Research Applications

2-chloro-1-(4,4,8-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)propan-1-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Researchers may investigate its potential as a drug candidate for various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-chloro-1-(4,4,8-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)propan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-1-(4,4,8-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)ethanone
  • 2-chloro-1-(4,4,8-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)butan-1-one

Uniqueness

2-chloro-1-(4,4,8-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)propan-1-one is unique due to its specific substitution pattern and the presence of the sulfanylidenedithiolo group. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H16ClNOS3

Molecular Weight

370.0 g/mol

IUPAC Name

2-chloro-1-(4,4,8-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)propan-1-one

InChI

InChI=1S/C16H16ClNOS3/c1-8-5-6-11-10(7-8)12-13(21-22-15(12)20)16(3,4)18(11)14(19)9(2)17/h5-7,9H,1-4H3

InChI Key

LLQZARSNJQMAPL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C(C3=C2C(=S)SS3)(C)C)C(=O)C(C)Cl

Origin of Product

United States

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